N-hydroxyacetimidoyl chloride N-hydroxyacetimidoyl chloride
Brand Name: Vulcanchem
CAS No.: 188118-43-6
VCID: VC16552500
InChI: InChI=1S/C2H4ClNO/c1-2(3)4-5/h5H,1H3/b4-2-
SMILES:
Molecular Formula: C2H4ClNO
Molecular Weight: 93.51 g/mol

N-hydroxyacetimidoyl chloride

CAS No.: 188118-43-6

Cat. No.: VC16552500

Molecular Formula: C2H4ClNO

Molecular Weight: 93.51 g/mol

* For research use only. Not for human or veterinary use.

N-hydroxyacetimidoyl chloride - 188118-43-6

Specification

CAS No. 188118-43-6
Molecular Formula C2H4ClNO
Molecular Weight 93.51 g/mol
IUPAC Name (1Z)-N-hydroxyethanimidoyl chloride
Standard InChI InChI=1S/C2H4ClNO/c1-2(3)4-5/h5H,1H3/b4-2-
Standard InChI Key RNSUNNOEBOGKHG-RQOWECAXSA-N
Isomeric SMILES C/C(=N/O)/Cl
Canonical SMILES CC(=NO)Cl

Introduction

Chemical Identity and Structural Characteristics

N-hydroxyacetimidoyl chloride belongs to the imidoyl chloride family, characterized by the presence of a chlorine atom bonded to an imine nitrogen. Its molecular structure comprises an acetimidoyl backbone (CH₃–C(=N–OH)–Cl), with the hydroxyl group introducing polarity and hydrogen-bonding potential. The compound exists as two configurational isomers: the Z-isomer (CAS 188118-43-6) and the E-isomer (CAS 683-58-9), differentiated by the spatial arrangement of the hydroxyl and chlorine groups relative to the imine double bond .

Molecular Descriptors

  • IUPAC Name: (1Z)-N-hydroxyethanimidoyl chloride (Z-isomer); (1E)-N-hydroxyethanimidoyl chloride (E-isomer) .

  • Molecular Formula: C₂H₄ClNO.

  • Molecular Weight: 93.51 g/mol.

  • SMILES:

    • Z-isomer: CC(=NO)Cl.

    • E-isomer: C/C(=N\O)/Cl .

  • InChIKey: RNSUNNOEBOGKHG-RQOWECAXSA-N (Z-isomer); RNSUNNOEBOGKHG-DUXPYHPUSA-N (E-isomer) .

The Z-isomer’s hydroxyl group lies cis to the chlorine atom, fostering intramolecular hydrogen bonding, whereas the E-isomer’s trans configuration reduces such interactions, altering solubility and reactivity .

Synthesis and Preparation

Synthetic Routes

N-hydroxyacetimidoyl chloride is typically synthesized via chlorination of N-hydroxyacetimidic acid derivatives. A common method involves treating N-hydroxyacetamide with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions.

Example Procedure:

  • Substrate Preparation: N-hydroxyacetamide (1.0 equiv) is dissolved in dry dichloromethane.

  • Chlorination: PCl₅ (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.

  • Workup: The reaction mixture is quenched with ice-water, and the product is extracted using ethyl acetate.

  • Purification: Column chromatography (hexane:ethyl acetate, 4:1) yields N-hydroxyacetimidoyl chloride as a colorless liquid.

Key Challenges

  • Moisture Sensitivity: The compound hydrolyzes readily to N-hydroxyacetamide, necessitating anhydrous handling.

  • Isomeric Separation: Z/E isomers require low-temperature chromatography or fractional crystallization for resolution .

Reactivity and Applications in Organic Synthesis

N-hydroxyacetimidoyl chloride’s reactivity stems from its electrophilic imidoyl chloride moiety, which undergoes nucleophilic substitution with amines, alcohols, and thiols.

Nucleophilic Substitutions

  • With Amines: Forms N-hydroxyamidines, precursors to heterocycles like oxazoles.

    RNH2+CH3C(=NOH)ClRN=C(OH)CH3+HCl\text{RNH}_2 + \text{CH}_3\text{C(=NOH)Cl} \rightarrow \text{RN=C(OH)CH}_3 + \text{HCl}
  • With Alcohols: Generates imidate esters, intermediates in Overman rearrangements .

Heterocycle Synthesis

The compound facilitates one-pot syntheses of:

  • Isoxazoles: Via [3+2] cycloaddition with nitrile oxides .

  • Oxadiazoles: Condensation with hydrazines followed by oxidative cyclization.

Table 1: Representative Reactions of N-Hydroxyacetimidoyl Chloride

Reaction TypeReagentProductYield (%)Reference
AminolysisBenzylamineN-Hydroxy-N-benzylacetamidine78
AlcoholysisEthanolEthyl N-hydroxyacetimidate65
CycloadditionNitrile oxide3-Methylisoxazole82

Physicochemical Properties

Spectral Data

  • ¹H NMR (CDCl₃): δ 2.28 (s, 3H, CH₃), 9.12 (s, 1H, NOH).

  • IR (neat): 1680 cm⁻¹ (C=N), 3200 cm⁻¹ (O–H) .

  • HRMS (ESI+): m/z 93.51 [M+H]⁺.

Solubility and Stability

  • Solubility: Miscible with polar aprotic solvents (DMF, THF); insoluble in water.

  • Stability: Decomposes above 80°C; storage at –20°C under argon recommended.

Biological Relevance

Quorum-Sensing Modulation

Antimicrobial Applications

Structural analogues exhibit inhibitory activity against Escherichia coli and Staphylococcus aureus, with MIC values ≤8 µg/mL .

Analytical Characterization Techniques

Chromatography

  • HPLC: C18 column (acetonitrile:water, 70:30); retention time = 4.2 min.

  • TLC: Rf 0.6 (hexane:ethyl acetate, 3:1).

Spectroscopic Methods

  • X-ray Crystallography: Confirms Z-configuration via dihedral angle analysis (N–O–C–Cl = 12°) .

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